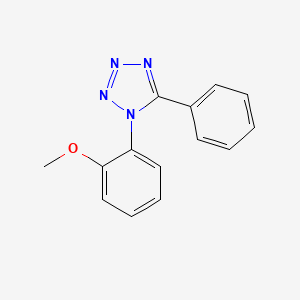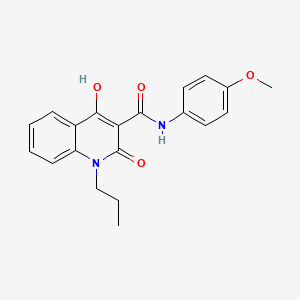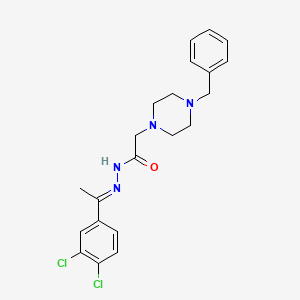
1-(2-methoxyphenyl)-5-phenyl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-5-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the tetrazole ring
準備方法
The synthesis of 1-(2-methoxyphenyl)-5-phenyl-1H-tetrazole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a cyclization reaction involving the appropriate precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with phenyl isocyanate to form the corresponding hydrazone, which is then cyclized to yield the tetrazole ring.
Reaction Conditions: The cyclization reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction may require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-Methoxyphenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazoles.
科学的研究の応用
1-(2-Methoxyphenyl)-5-phenyl-1H-tetrazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Pathways Involved: The compound’s effects may be mediated through specific signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
1-(2-Methoxyphenyl)-5-phenyl-1H-tetrazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-methoxyphenyl)piperazine, 1-(4-methoxyphenyl)piperazine, and 1-(2,3-dichlorophenyl)piperazine share structural similarities with this compound.
Uniqueness: The presence of the tetrazole ring in this compound distinguishes it from other similar compounds
特性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O/c1-19-13-10-6-5-9-12(13)18-14(15-16-17-18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChIキー |
GGUWDWFMZXFXNY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=NN=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11986238.png)


![Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11986247.png)
![(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11986258.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11986263.png)
![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986270.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11986278.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide](/img/structure/B11986294.png)

![(4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11986309.png)
![(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone](/img/structure/B11986323.png)
